molecular formula C11H20O B13530907 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol

Cat. No.: B13530907
M. Wt: 168.28 g/mol
InChI Key: LQAHAGBEQANRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[221]heptan-2-yl)-2-methylpropan-2-ol is a chemical compound with the molecular formula C10H18O It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol typically involves the reduction of norbornanone derivatives. One common method is the reduction of 2-norbornanone using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . Another approach involves the catalytic hydrogenation of norbornene derivatives in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, catalytic hydrogenation with Pd/C.

    Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products

    Oxidation: Norbornanone, norbornanoic acid.

    Reduction: Norbornane, various hydrocarbons.

    Substitution: Halogenated norbornanes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a rigid bicyclic structure and a reactive hydroxyl group. This makes it a valuable intermediate in organic synthesis and a useful model compound in biochemical studies .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H20O/c1-11(2,12)7-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3

InChI Key

LQAHAGBEQANRSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)O

Origin of Product

United States

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